molecular formula C5H4Cl2IN B12081664 3-Chloro-4-iodopyridine hydrochloride CAS No. 1923238-81-6

3-Chloro-4-iodopyridine hydrochloride

Katalognummer: B12081664
CAS-Nummer: 1923238-81-6
Molekulargewicht: 275.90 g/mol
InChI-Schlüssel: HRDJZNMWBDSTKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-iodopyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2IN. It is a halogenated pyridine derivative, known for its unique chemical properties and stability. This compound is widely used in various scientific research applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-iodopyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-iodopyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-iodopyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can be selectively substituted or coupled with other molecules, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4-iodopyridine
  • 3-Chloro-2-iodopyridine
  • 4-Chloro-3-iodopyridine

Comparison: 3-Chloro-4-iodopyridine hydrochloride is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.

Eigenschaften

CAS-Nummer

1923238-81-6

Molekularformel

C5H4Cl2IN

Molekulargewicht

275.90 g/mol

IUPAC-Name

3-chloro-4-iodopyridine;hydrochloride

InChI

InChI=1S/C5H3ClIN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H

InChI-Schlüssel

HRDJZNMWBDSTKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1I)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.